N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-iodoaniline and 4-methoxyphenol.
Formation of Intermediate: The 2-chloro-4-iodoaniline is reacted with chloroacetyl chloride to form N-(2-chloro-4-iodophenyl)chloroacetamide.
Final Product: The intermediate is then reacted with 4-methoxyphenol in the presence of a base (such as sodium hydroxide) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Coupling Reactions: The phenyl rings can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(4-methoxyphenoxy)acetamide
- N-(4-iodophenyl)-2-(4-methoxyphenoxy)acetamide
- N-(2-chloro-4-iodophenyl)-2-(phenoxy)acetamide
Uniqueness
N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of both chloro and iodo substituents, which can significantly influence its reactivity and potential applications. The methoxy group also adds to its distinct chemical properties.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO3/c1-20-11-3-5-12(6-4-11)21-9-15(19)18-14-7-2-10(17)8-13(14)16/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMDFHZYLPDBBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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